1-(3-Azidopropyl)piperidine

Description

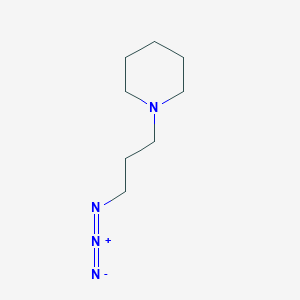

Structure

3D Structure

Properties

IUPAC Name |

1-(3-azidopropyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4/c9-11-10-5-4-8-12-6-2-1-3-7-12/h1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOBGDQALSJAEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310424 | |

| Record name | 1-(3-Azidopropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959574-80-2 | |

| Record name | 1-(3-Azidopropyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959574-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Azidopropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Transformations of 1 3 Azidopropyl Piperidine

Primary Synthetic Routes to Azidopropyl-Substituted Piperidines

The synthesis of 1-(3-azidopropyl)piperidine and related derivatives primarily relies on well-established methodologies for introducing the azide (B81097) functionality. These methods can be broadly categorized into nucleophilic substitution reactions and diazo-transfer reactions.

Nucleophilic Substitution Reactions in Azide Formation

Nucleophilic substitution is a fundamental and widely employed strategy for the synthesis of alkyl azides. masterorganicchemistry.com This approach typically involves the reaction of an alkyl halide or sulfonate with an azide salt, such as sodium azide (NaN₃). The azide ion (N₃⁻) acts as a potent nucleophile, displacing the leaving group in an Sₙ2 reaction. masterorganicchemistry.com In the context of synthesizing this compound, a common precursor would be a 3-halopropylpiperidine or a 3-(sulfonyloxy)propylpiperidine derivative.

For instance, the synthesis can be achieved by reacting 1-(3-chloropropyl)piperidine (B110583) or 1-(3-bromopropyl)piperidine (B3054594) with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The choice of solvent is crucial as it must dissolve both the organic substrate and the inorganic azide salt. masterorganicchemistry.com The reaction of a tosylate derivative, such as 3-azidopropyl tosylate, with piperazine (B1678402) has also been reported to yield the corresponding azidopropyl-functionalized piperazine. beilstein-journals.org Similarly, diastereoselective nucleophilic substitution of a hydroxyl group in a piperidine (B6355638) derivative with sodium azide has been used to afford the corresponding azido (B1232118) derivative. nih.gov

A general reaction scheme for the synthesis of azides via nucleophilic substitution is presented below:

Diazo-Transfer Reactions for Azidoalkane Synthesis

Diazo-transfer reactions provide an alternative and powerful method for the synthesis of azides, particularly from primary amines. organic-chemistry.orgnih.gov This transformation involves the reaction of a primary amine with a diazo-transfer reagent, which transfers a diazo group (=N₂) to the amine, subsequently leading to the formation of an azide.

Commonly used diazo-transfer reagents include triflyl azide (TfN₃) and imidazole-1-sulfonyl azide. organic-chemistry.org Imidazole-1-sulfonyl azide hydrochloride is noted for its comparable reactivity to triflyl azide and its convenient crystalline, shelf-stable nature. organic-chemistry.org The reaction mechanism typically involves the formation of a diazonium intermediate which then undergoes nucleophilic attack by an azide source or rearranges to form the final azide product. This method has been successfully applied to the synthesis of azides from primary amines on a solid phase and even on complex biomolecules like DNA. nih.gov

Recent advancements have focused on developing safer and more efficient diazo-transfer protocols. For example, a "sulfonyl-azide-free" (SAFE) aqueous-phase diazo transfer reaction has been developed, offering a safer alternative to potentially explosive sulfonyl azides. rsc.org

Stereoselective Synthesis and Chirality Control in Piperidine Derivatives

The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. researchgate.net Consequently, the development of stereoselective synthetic methods to control the chirality of the piperidine scaffold is of paramount importance.

Asymmetric Synthesis Approaches for Piperidine Scaffolds

A multitude of asymmetric strategies have been developed to access enantioenriched piperidine derivatives. These approaches can be broadly classified into:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

Chiral Auxiliary-Controlled Methods: Employing a temporary chiral auxiliary to direct the stereochemical outcome of a reaction. cdnsciencepub.com

Catalytic Asymmetric Reactions: Using a chiral catalyst to induce enantioselectivity. researchgate.netnih.gov

Catalytic asymmetric methods are particularly attractive due to their efficiency and atom economy. nih.gov For instance, rhodium(I)-catalyzed asymmetric [2+2+2] cycloadditions have been developed to access polysubstituted piperidines with high enantioselectivity. nih.gov Another powerful strategy is the Diels-Alder reaction, which can generate multiple stereocenters in a controlled manner. acs.org Gold-catalyzed cyclizations and iridium-catalyzed cyclocondensations also represent modern and efficient methods for stereoselective piperidine synthesis. nih.govnih.gov Furthermore, asymmetric hydrogenation of pyridine (B92270) derivatives using chiral catalysts provides a direct route to chiral piperidines. nih.gov

| Asymmetric Synthesis Method | Key Features | Example Catalyst/Reagent |

| Rhodium-Catalyzed [2+2+2] Cycloaddition | Access to polysubstituted piperidines, high enantioselectivity. nih.gov | Rhodium(I) complexes with chiral ligands. nih.gov |

| Asymmetric Diels-Alder Reaction | Formation of multiple stereocenters in a single step. acs.org | Chiral Lewis acids or organocatalysts. |

| Gold-Catalyzed Cyclization | Modular and flexible synthesis of piperidines. nih.gov | Chiral gold(I) complexes. nih.gov |

| Iridium-Catalyzed Cyclocondensation | High enantiospecificity and good diastereoselectivity. nih.gov | Iridium catalysts. nih.gov |

| Asymmetric Hydrogenation | Direct route from pyridines to chiral piperidines. nih.govacs.org | Chiral rhodium or ruthenium catalysts. nih.govacs.org |

This table summarizes various asymmetric methods for piperidine synthesis, highlighting their key features and representative catalysts or reagents.

Desymmetrization Strategies in Azidopropyl-Piperidine Precursors

Desymmetrization of prochiral or meso compounds is an elegant and powerful strategy for the enantioselective synthesis of complex molecules. chinesechemsoc.orgchinesechemsoc.org In the context of piperidine synthesis, this approach involves the stereoselective transformation of a symmetrical piperidine precursor to generate a chiral, non-racemic product.

For example, the desymmetrization of N,N-dialkyl-piperidine-4-carboxylic acids has been reported. chinesechemsoc.orgchinesechemsoc.org Another approach involves the enantioselective C(sp³)–H bond activation of a prochiral piperidine derivative using a chiral transition metal catalyst. chinesechemsoc.org Organocatalytic desymmetrization reactions have also emerged as a valuable tool, enabling the synthesis of complex natural products containing the piperidine motif. acs.org These strategies offer a highly efficient route to chiral piperidines by creating stereocenters in a controlled fashion from readily available symmetric starting materials.

Derivatization Strategies of the Piperidine Nitrogen and Azidopropyl Chain

The presence of both a secondary amine (in the piperidine ring) and a terminal azide (on the propyl chain) in this compound offers orthogonal handles for a wide range of chemical modifications.

The piperidine nitrogen can be readily derivatized through various reactions, including:

N-Alkylation: Reaction with alkyl halides to introduce various alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution to introduce aryl or heteroaryl groups. chemrxiv.org

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted piperidines. tandfonline.comresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. researchgate.net

The azidopropyl chain is a particularly versatile functional group, primarily due to its participation in "click chemistry" reactions. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of a 1,2,3-triazole ring by reacting with a terminal alkyne. tandfonline.comresearchgate.netnih.gov This reaction is highly reliable, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for the synthesis of complex molecules and for applications in bioconjugation and materials science. researchgate.netnih.gov The azide group can also undergo other transformations, such as reduction to a primary amine or participation in Staudinger ligations. beilstein-journals.org

| Functional Group | Derivatization Reaction | Resulting Moiety |

| Piperidine Nitrogen | N-Alkylation | Tertiary Amine |

| N-Acylation | Amide | |

| N-Arylation | N-Arylpiperidine | |

| Reductive Amination | N-Alkylpiperidine | |

| N-Formylation prepchem.com | N-Formylpiperidine prepchem.com | |

| N-Thioformylation prepchem.com | N-Thioformylpiperidine prepchem.com | |

| Azidopropyl Chain | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole |

| Reduction | Primary Amine | |

| Staudinger Ligation | Amide/Phosphorane |

This interactive table outlines the key derivatization strategies for the piperidine nitrogen and the azidopropyl chain of this compound.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring in this compound can undergo reactions typical of tertiary amines, most notably quaternization through N-alkylation. This transformation introduces a permanent positive charge, forming a quaternary ammonium (B1175870) salt.

N-Alkylation: The N-alkylation of piperidine derivatives is a well-established process, generally achieved by reacting the amine with an alkyl halide. researchgate.net For this compound, this reaction would proceed by attacking an electrophilic alkylating agent, such as an alkyl iodide or bromide, to form the corresponding N-alkyl-N-(3-azidopropyl)piperidinium salt. To facilitate the reaction and manage the resulting hydrohalic acid, a non-nucleophilic base or an acid scavenger may be employed. researchgate.netresearchgate.net The reaction conditions are typically mild, preserving the integrity of the azide functional group.

A representative procedure involves dissolving the piperidine derivative in an anhydrous solvent like acetonitrile or dimethylformamide (DMF), followed by the slow addition of the alkylating agent. researchgate.net The use of a base such as potassium carbonate (K₂CO₃) or a hindered amine like N,N-diisopropylethylamine (DIPEA) can be used to accelerate the reaction. researchgate.netresearchgate.net

N-Acylation: While tertiary amines like piperidine cannot be N-acylated in the traditional sense to form amides, they can react with acylating agents under specific conditions, particularly in reactions involving cleavage of one of the N-alkyl groups (von Braun reaction). However, more relevant transformations for this class of compounds involve their use as catalysts or bases in acylation reactions. The piperidine nitrogen itself is generally considered stable and unreactive towards standard acylation conditions used to modify other parts of a molecule. Detailed studies on the N-acylation of this compound specifically are not prevalent, as the primary focus is typically on the versatile azide group.

Table 1: General Conditions for N-Alkylation of Piperidine Derivatives

| Reagent/Condition | Purpose | Example | Reference |

|---|---|---|---|

| Alkyl Halide (e.g., R-I, R-Br) | Alkylating Agent | Methyl Iodide, Ethyl Bromide | researchgate.net |

| Solvent | Reaction Medium | Acetonitrile, DMF | researchgate.net |

| Base (optional) | Acid Scavenger | K₂CO₃, DIPEA | researchgate.netresearchgate.net |

| Temperature | Reaction Control | Room Temperature to 70°C | researchgate.net |

Functional Group Interconversions on the Azidopropyl Moiety

The azido group (–N₃) on the propyl chain is a key reactive handle, allowing for a variety of selective transformations without affecting the piperidine ring. The most significant of these are its reduction to a primary amine and its participation in cycloaddition reactions.

Reduction to Primary Amines: The conversion of the azide to a primary amine (1-(3-aminopropyl)piperidine) is a fundamental transformation. This opens up pathways for subsequent reactions such as amidation or reductive amination. Several reliable methods exist for this reduction reddit.com:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. reddit.com

Staudinger Reaction: This two-step reaction involves the treatment of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate, which is then hydrolyzed with water to yield the amine and the corresponding phosphine oxide. reddit.comorganic-chemistry.org This method is known for its mild conditions.

Metal-based Reductions: Various reducing agents, including metals like zinc (Zn) or tin(II) chloride (SnCl₂), can effectively reduce azides to amines. reddit.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group is an ideal substrate for "click chemistry," particularly the CuAAC reaction. jk-sci.com This reaction provides a highly efficient and regioselective route to form stable 1,4-disubstituted 1,2,3-triazole rings by reacting the azide with a terminal alkyne in the presence of a copper(I) catalyst. nih.govacs.orgnih.gov The resulting triazole ring is a stable linker and is considered a valuable pharmacophore in medicinal chemistry. nih.gov This transformation allows the piperidine moiety to be "clicked" onto a wide array of alkyne-containing molecules, from small organic compounds to large biomolecules.

Table 2: Key Functional Group Interconversions of the Azido Group

| Reaction | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Primary Amine (-NH₂) | reddit.com |

| Staudinger Reaction | 1. PPh₃ 2. H₂O | Primary Amine (-NH₂) | reddit.comorganic-chemistry.org |

| Metal Reduction | Zn, HCl or SnCl₂ | Primary Amine (-NH₂) | reddit.com |

| CuAAC (Click Chemistry) | Terminal Alkyne, Cu(I) catalyst | 1,2,3-Triazole | jk-sci.comnih.govnih.gov |

Automated and High-Throughput Synthetic Platforms

The robust nature of azide chemistry makes this compound and similar structures well-suited for modern automated and high-throughput synthetic methods. These platforms enhance safety, reproducibility, and the speed of library generation.

The synthesis of organic azides can involve potentially hazardous reagents. Automated systems offer a safer alternative by minimizing manual handling. acs.org

Flow Chemistry: Synthesizing azides in continuous flow reactors offers significant safety advantages over traditional batch methods, as the quantity of hazardous material present at any given moment is very small. cam.ac.uk Flow systems allow for precise control over reaction parameters and can be integrated into multi-step sequences, enabling the in-situ generation and immediate use of the azide in subsequent transformations, such as a Staudinger aza-Wittig reaction or a Curtius rearrangement. cam.ac.ukrsc.org

Capsule-Based Automated Synthesis: An automated console has been developed for converting primary amines into organic azides using pre-packed capsules containing all necessary reagents. acs.orgacs.org This process, apart from the initial loading of the amine, is fully automated through the reaction and purification steps, delivering the final azide product in high purity with minimal user intervention. acs.org Such a system could be adapted for the synthesis of this compound from its corresponding amine precursor.

These automated platforms are crucial for creating diverse libraries of azide-containing building blocks for applications in drug discovery, often in a high-throughput format. rsc.orgresearchgate.net

Solid-phase synthesis is a cornerstone of modern chemistry, particularly for creating libraries of peptides and other oligomers. ru.nluniroma1.it The azide functionality is highly compatible with SPOS protocols.

Immobilization and Derivatization: Molecules like this compound can be utilized in SPOS in several ways. In one approach, a related precursor, 3-aminopropylazide, has been successfully attached to an aldehyde-functionalized resin via reductive amination. ru.nl Following immobilization, standard solid-phase peptide synthesis (SPPS) was used to build a peptide chain onto the secondary amine formed. ru.nl This strategy allows the azide to be positioned at the C-terminus of the peptide, ready for subsequent "click" modification after cleavage from the resin. ru.nl

Azide as a Reactive Group in SPOS: Alkyl azides are key components in solid-phase methodologies. For instance, a one-pot, solid-phase synthesis of secondary amines has been developed using a polymer-supported triphenylphosphine. organic-chemistry.org In this method, an alkyl azide is reacted with the supported phosphine to form an iminophosphorane, which is then alkylated and hydrolyzed to release the secondary amine product, demonstrating the utility of the azide group in solid-supported transformations. organic-chemistry.org

Automated "Click" Conjugation: The CuAAC reaction is exceptionally well-suited for solid-phase applications. Fully automated protocols have been developed to conjugate various azide-containing molecules (such as dyes, biotin, and cholesterol) to alkyne-modified oligonucleotides on a solid support. nih.gov This automated "click" chemistry is often coupled directly with the synthesis of the oligonucleotide or peptide, streamlining the production of complex conjugates for high-throughput screening. nih.gov

Applications in Bioorthogonal and Click Chemistry Research

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high yields, broad scope, and simple reaction conditions. organic-chemistry.org This reaction involves the coupling of an azide (B81097), such as 1-(3-azidopropyl)piperidine, with a terminal alkyne to form a stable 1,2,3-triazole ring. organic-chemistry.orgwikipedia.org

Regioselective 1,4-Disubstituted Triazole Formation

A key feature of the CuAAC reaction is its high regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov This is in contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwikipedia.org The copper(I) catalyst plays a crucial role in directing the reaction pathway to favor the formation of the 1,4-adduct. nih.govacs.org This specificity is critical for applications where precise molecular connectivity is required, such as in drug discovery and materials science. sci-hub.se The resulting triazole ring is not only stable to oxidation and reduction but also serves as a rigid linker connecting two molecular entities. chemie-brunschwig.ch

The reaction's reliability and specificity have made it a go-to method for creating complex molecular architectures from simpler building blocks. organic-chemistry.orgsci-hub.se For instance, the reaction of this compound with a terminal alkyne in the presence of a copper(I) catalyst will yield a single 1,4-disubstituted triazole product.

| Azide Reactant | Alkyne Reactant | Catalyst | Product | Selectivity |

|---|---|---|---|---|

| This compound | Terminal Alkyne | Cu(I) | 1,4-Disubstituted 1,2,3-Triazole | High (Exclusively 1,4-isomer) |

| Phenyl Azide | Phenylacetylene | None (Thermal) | Mixture of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles | Low |

Catalytic Systems and Reaction Optimization

A variety of catalytic systems have been developed to facilitate the CuAAC reaction. The active catalyst is the copper(I) ion, which can be generated in situ from copper(II) salts, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. wikipedia.orgbeilstein-journals.org This method is widely used due to its convenience and compatibility with aqueous solvents. beilstein-journals.org Other sources of copper(I) include copper(I) iodide (CuI) and copper(I) bromide (CuBr). nih.gov

The choice of ligands can significantly influence the efficiency and scope of the catalytic system. nih.gov For instance, the use of ligands like tris-(benzyltriazolylmethyl)amine (TBTA) can stabilize the copper(I) oxidation state and prevent catalyst disproportionation. nih.gov Research has also explored various solvent systems, including water, organic solvents, and mixtures thereof, to optimize reaction conditions for different substrates. beilstein-journals.orgconsensus.app For example, a catalytic system of CuI/DIPEA/HOAc has been shown to be highly efficient, where acetic acid accelerates the conversion of copper-containing intermediates. organic-chemistry.org The development of heterogeneous catalysts, such as copper nanoparticles on charcoal, offers the advantage of easy catalyst recovery and recycling. consensus.app

| Copper Source | Reducing Agent/Ligand | Solvent | Key Advantages |

|---|---|---|---|

| CuSO₄·5H₂O | Sodium Ascorbate | Water/t-BuOH | Convenient, aqueous conditions, tolerant to many functional groups. beilstein-journals.org |

| CuI | DIPEA/HOAc | - | Highly efficient, overcomes drawbacks of CuI/NR₃ systems. organic-chemistry.org |

| CuBr(PPh₃)₃ | None | Water/t-BuOH, Acetone, DMSO, Acetonitrile (B52724) | Effective homogeneous catalyst. beilstein-journals.org |

| Copper Nanoparticles on Charcoal | - | Water | Heterogeneous, recyclable catalyst. consensus.app |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Metal-Free Click Reactions

While CuAAC is a powerful tool, the potential cytotoxicity of copper has prompted the development of metal-free alternatives, particularly for in vivo applications. chemie-brunschwig.ch Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a prominent metal-free click reaction. nih.govresearchgate.net This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with an azide like this compound without the need for a metal catalyst. nih.govsigmaaldrich.com The driving force for this reaction is the release of ring strain in the cyclooctyne upon cycloaddition. sigmaaldrich.com

SPAAC is highly bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. nih.gov This has made it an invaluable tool for labeling and imaging biomolecules in living cells and organisms. sigmaaldrich.com Various cyclooctyne derivatives have been synthesized to tune the reaction kinetics and solubility. researchgate.net The reaction is atom-efficient and produces a stable triazole product, making it a true "click" reaction. nih.gov

Integration into Macromolecular and Bioconjugation Architectures

The versatility of this compound allows for its incorporation into a wide range of complex molecules, from peptides to polymers and nanomaterials.

Synthesis of Peptide-Peptoid Hybrids and Oligomers

Peptoids, or oligo-N-substituted glycines, are a class of peptidomimetics that are resistant to proteolytic degradation, making them attractive candidates for drug development. amazonaws.comcem.com The synthesis of peptide-peptoid hybrids often involves a "sub-monomer" approach where bromoacetic acid is used for acylation, followed by nucleophilic displacement with a primary amine. amazonaws.comcem.com

The azide functionality of this compound can be introduced into these structures to enable further modification via click chemistry. For example, an azido-functionalized building block can be incorporated into a growing peptide or peptoid chain. nih.govfrontiersin.org This allows for the subsequent attachment of other molecules, such as fluorescent dyes or targeting ligands, through CuAAC or SPAAC. This approach has been used to create cyclic peptide-peptoid hybrids, where the cyclization is achieved through an intramolecular click reaction, leading to structures with enhanced stability and conformational rigidity. nih.gov

Functionalization of Polymeric and Nanomaterial Scaffolds

The functionalization of polymers and nanomaterials with bioactive molecules is a rapidly growing field. The azide group of this compound provides a convenient handle for attaching this moiety to various scaffolds via click chemistry.

Polymeric Scaffolds: Polymers can be functionalized with azide groups to allow for subsequent "clicking" of other molecules. For instance, a polymer with pendant alkyne groups can be readily modified with this compound. This approach has been used to prepare functionalized polymers for various applications, including drug delivery and materials science. researchgate.net For example, polystyrene has been functionalized with piperidine-based cations to create anion-exchange membranes. nih.gov While this specific example does not use the azide form, it highlights the utility of incorporating piperidine (B6355638) moieties into polymers.

Development of Molecular Probes and Labeling Reagents

The azide functional group within this compound makes it a valuable building block in the field of bioorthogonal and click chemistry. Its primary role is to serve as a versatile chemical handle for the covalent attachment of the piperidine moiety to other molecules, including biomolecules and fluorescent dyes. The azide group is largely inert in biological systems but reacts efficiently and specifically with terminal alkynes in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in strain-promoted azide-alkyne cycloaddition (SPAAC). organic-chemistry.orgnih.gov This high degree of specificity allows for the precise labeling and detection of molecules in complex biological environments. nih.gov

Fluorogenic Tagging Strategies

Fluorogenic reactions are processes where one or more non-fluorescent reactants combine to create a highly fluorescent product. nih.gov This strategy is particularly advantageous for molecular labeling as it minimizes background signals from unreacted probes, leading to a higher signal-to-noise ratio. researchgate.net The azide group of this compound is well-suited for such applications.

In a typical fluorogenic click reaction, an azide-containing molecule is reacted with a specially designed, non-fluorescent alkyne partner, often a derivative of dibenzocyclooctyne. nih.gov The cycloaddition reaction between the azide and the alkyne forms a triazole product that is highly fluorescent. nih.gov Quantum mechanical calculations have shown that this increase in fluorescence can be attributed to significant changes in the electronic structure and symmetry of the molecule upon formation of the triazole ring. nih.gov

The application of this compound in this context allows for the introduction of a piperidine-tagged fluorescent label onto a target. This can be used to visualize a wide array of biomolecules, such as proteins, nucleic acids, and glycans, provided they have been metabolically, enzymatically, or chemically engineered to contain a compatible alkyne group. nih.gov

Applications in Chemical Biology Tool Development

The development of chemical tools and probes is fundamental to chemical biology for perturbing and studying biological processes. nih.govmskcc.org The azide group is a key functional group for these purposes, enabling the construction of complex molecular probes through click chemistry. organic-chemistry.org this compound serves as a reagent to install an azidopropyl handle, which can then be used for bioconjugation.

Research has demonstrated the use of structurally related azidopropyl compounds in the synthesis of sophisticated chemical biology tools. For instance, 1-(3-azidopropyl)-4-methylpyridin-1-ium has been used as a key component in the synthesis of photostable cyanine (B1664457) dyes. jove.com These dyes are subsequently attached to DNA oligonucleotides via click chemistry to create hybridization probes. These probes exhibit a change in fluorescence upon binding to their target sequence, allowing for the visualization of DNA annealing. jove.com

By analogy, this compound can be incorporated into various molecular scaffolds to create novel tools for chemical biology. The piperidine ring can influence the physicochemical properties of the resulting probe, such as its solubility and cell permeability, while the azide group provides a reliable point of attachment. These tools can be used for a variety of applications, including:

Ligand-targeted imaging : Attaching the piperidine-azide linker to a ligand for a specific receptor allows for the subsequent "clicking" on of a fluorophore to visualize receptor distribution.

Activity-based protein profiling (ABPP) : Incorporating the azide into an inhibitor scaffold enables the labeling and identification of target enzymes in complex proteomes.

Drug delivery systems : Using click chemistry to conjugate drugs or targeting moieties to nanoparticles or other delivery vehicles. uga.edu

The straightforward and high-yielding nature of the click reaction makes this compound a useful component in the modular synthesis of these and other customized chemical biology tools. chemie-brunschwig.ch

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | matrix-fine-chemicals.com |

| CAS Number | 959574-80-2 | matrix-fine-chemicals.com |

| Molecular Formula | C₈H₁₆N₄ | matrix-fine-chemicals.com |

| Molecular Weight | 168.244 g/mol | matrix-fine-chemicals.com |

| SMILES | [N-]=[N+]=NCCCN1CCCCC1 | matrix-fine-chemicals.com |

| InChIKey | COOBGDQALSJAEW-UHFFFAOYSA-N | matrix-fine-chemicals.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(3-azidopropyl)-4-methylpyridin-1-ium |

| 1,3-diiodopropane |

| Copper |

| Dibenzocyclooctyne |

| N-(3-Azidopropyl)-2-bromoacetamide |

Utility As a Building Block in Complex Heterocyclic and Organic Synthesis

Construction of Fused and Bridged Azacyclic Systems

The unique arrangement of a nucleophilic nitrogen within the piperidine (B6355638) ring and a reactive azide (B81097) group makes 1-(3-Azidopropyl)piperidine a valuable precursor for synthesizing intricate azacyclic systems. Fused and bridged bicyclic piperidines are significant structural motifs in medicinal chemistry, often serving as novel cores for drug discovery. nih.gov The synthesis of these scaffolds from this compound can be achieved through several strategic intramolecular reactions.

Key Synthetic Strategies:

Intramolecular Cycloaddition: The azide moiety can participate in intramolecular [3+2] cycloaddition reactions with an alkene or alkyne functionality, which can be introduced onto the piperidine nitrogen or the carbon backbone. This approach leads to the formation of triazole-fused piperidine systems.

Reductive Cyclization: The azide group can be reduced to a primary amine. This newly formed amino group can then undergo intramolecular cyclization with a carbonyl group or other electrophilic center strategically placed within the molecule, leading to the formation of fused or bridged bicyclic structures. For instance, a tandem cyclopropane (B1198618) opening followed by a Conia-ene reaction has been developed as an efficient protocol for accessing bicyclic piperidines that can be mapped onto natural product frameworks. uwo.ca

Intramolecular C-H Amination: Another advanced strategy involves the conversion of the azide into a nitrene intermediate, which can then undergo intramolecular C-H insertion/amination reactions at various positions on the piperidine ring to create bridged systems. mdpi.com Such methods provide access to complex skeletons like aza-bridged perhydroazulene chimeras. hanessiangroup.com

These synthetic routes highlight the potential to create a diverse array of fused and bridged heterocyclic systems from a common starting material, underscoring the utility of this compound in generating novel molecular scaffolds with high sp3 character. nih.gov

Multicomponent Reactions Incorporating this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity. mdpi.commdpi.com this compound is an ideal substrate for several types of MCRs due to its azide functionality.

Prominent MCR Applications:

Ugi-Tetrazole (UT) Reaction: The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry. A significant variation, the Ugi-tetrazole reaction, replaces the carboxylic acid component with hydrazoic acid (HN₃) or a surrogate. nih.gov In this context, this compound can serve as the azide source. It reacts with an aldehyde, an isocyanide, and a primary or secondary amine to yield highly substituted 1,5-disubstituted tetrazoles. The piperidine moiety itself can also act as the amine component in certain MCRs. mdpi.com

Azide-Alkyne Cycloaddition (Click Chemistry): The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used click reaction that is often considered a type of MCR. holublab.com this compound serves as the azide component, which can be efficiently coupled with a wide variety of terminal alkynes in the presence of a copper catalyst. This three-component system (azide, alkyne, catalyst) allows for the modular synthesis of 1,4-disubstituted 1,2,3-triazoles, linking the piperidine scaffold to other functional molecules. holublab.comresearchgate.net

| Reaction Name | Components | Resulting Core Structure | Role of this compound |

|---|---|---|---|

| Ugi-Tetrazole (UT-4CR) | Aldehyde/Ketone, Isocyanide, Amine, Azide | 1,5-Disubstituted Tetrazole | Provides the azide functionality. nih.gov |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Azide, Copper(I) Catalyst | 1,4-Disubstituted 1,2,3-Triazole | Acts as the azide-containing building block. holublab.comresearchgate.net |

The application of this compound in these MCRs provides a rapid and efficient pathway to complex molecules with diverse functional groups and heterocyclic cores, which are of significant interest in drug discovery and materials science. mdpi.combeilstein-journals.org

Synthesis of Polyfunctionalized Organic Molecules

The chemical reactivity of both the azide group and the piperidine ring makes this compound an excellent starting point for the synthesis of polyfunctionalized organic molecules. The azide serves as a versatile handle for introducing a wide range of functionalities through various chemical transformations.

Key Functionalization Reactions:

Click Chemistry for Conjugation: As mentioned, the CuAAC reaction is a primary method for functionalization. holublab.com By reacting this compound with alkynes bearing different substituents (e.g., aryl groups, alkyl chains, fluorophores, or bioactive molecules), a diverse library of piperidine-triazole conjugates can be synthesized. This method is known for its high yields, mild reaction conditions, and broad substrate scope. researchgate.net

Staudinger Reaction/Reduction to Amine: The azide group can be selectively reduced to a primary amine using reagents like triphenylphosphine (B44618) (the Staudinger reaction) or through catalytic hydrogenation. This transformation converts the azide into a nucleophilic amino group, which can then undergo a host of subsequent reactions, including:

Amide bond formation with carboxylic acids or acyl chlorides.

Reductive amination with aldehydes or ketones.

Alkylation or arylation to form secondary or tertiary amines.

[3+2] Cycloadditions: Beyond CuAAC, the azide can undergo thermal or strain-promoted cycloadditions with various dipolarophiles to create other five-membered heterocyclic rings.

These transformations can be performed sequentially or in combination to build highly complex molecules with multiple functional domains, starting from a relatively simple precursor.

| Reaction | Reagent(s) | Functional Group Transformation | Potential for Further Reaction |

|---|---|---|---|

| CuAAC (Click Chemistry) | Terminal Alkyne, Cu(I) Catalyst | Azide → 1,2,3-Triazole | The appended alkyne substituent provides new functionality. holublab.com |

| Staudinger Reduction | PPh₃, H₂O | Azide → Primary Amine | Amide coupling, alkylation, sulfonylation. |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Azide → Primary Amine | Reductive amination, acylation. |

Strategic Intermediate in Natural Product Analogue Synthesis

The piperidine ring is a privileged scaffold found in a vast number of natural products, particularly alkaloids, which exhibit a wide range of biological activities. mdpi.com Consequently, this compound and structurally similar compounds are valuable intermediates in the synthesis of analogues of these natural products, aiming to improve potency, selectivity, or pharmacokinetic properties.

A notable example is in the synthesis of analogues of indolizidine alkaloids. An enantiopure N-(BOC)amino-7-[3-azidopropyl]indolizidin-2-one has been synthesized as a constrained mimic of the Ala-Lys dipeptide. acs.org In this synthesis, the azidopropyl side chain serves as a bioisostere for the aminobutyl side chain of lysine. The azide group is introduced by the displacement of a mesylate with sodium azide, demonstrating a standard method for incorporating this functionality. acs.org The resulting compound, featuring the azidopropyl-heterocycle motif, is a key intermediate for building more complex peptide mimetics or natural product analogues.

The strategy of using building blocks like this compound is central to solid-phase organic synthesis (SPOS), which allows for the rapid generation of libraries of natural product analogues for biological screening. scielo.brscispace.com The piperidine core provides a rigid, three-dimensional structure, while the azidopropyl arm offers a point for chemical diversification through the reactions described previously, such as click chemistry or reduction followed by acylation. This modular approach facilitates the exploration of structure-activity relationships in the development of new therapeutic agents based on natural product scaffolds. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 1-(3-azidopropyl)piperidine. Through various NMR experiments, researchers can map out the complete proton and carbon framework of the molecule.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in this compound.

In the ¹H NMR spectrum, specific chemical shifts and coupling constants reveal the arrangement of protons. For instance, the protons on the piperidine (B6355638) ring and the azidopropyl chain exhibit distinct signals. nih.govnih.gov Data from related piperidine-containing structures show that the protons on the piperidine ring typically appear as multiplets in the upfield region, while the protons of the propyl chain adjacent to the nitrogen atoms and the azide (B81097) group show characteristic triplet patterns. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Piperidine and Related Structures

| Nucleus | Compound/Fragment | Chemical Shift (δ) ppm | Multiplicity | Reference |

|---|---|---|---|---|

| ¹H | Piperidine | ~2.8 (CH₂) | m | spectrabase.com |

| ~1.5 (CH₂) | m | spectrabase.com | ||

| ¹³C | Piperidine | ~47 | - | spectrabase.com |

| ~27 | - | spectrabase.com | ||

| ~25 | - | spectrabase.com | ||

| ¹H | N-CH₂ (Propyl chain) | ~2.3-2.6 | m | nih.gov |

| CH₂ (Propyl chain) | ~1.7-1.8 | qi | nih.gov | |

| CH₂N₃ (Propyl chain) | ~3.2-3.4 | t | nih.gov | |

| ¹³C | N-CH₂ (Propyl chain) | ~53-55 | - | nih.gov |

| CH₂ (Propyl chain) | ~26 | - | nih.gov | |

| CH₂N₃ (Propyl chain) | ~49-50 | - | nih.gov |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. "m" denotes a multiplet, "qi" a quintet, and "t" a triplet.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to understand the spatial relationships between atoms, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons in the piperidine ring and along the propyl chain, confirming their connectivity. researchgate.netmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. magritek.comuvic.ca This is crucial for assigning the carbon signals based on the already assigned proton signals. magritek.comuvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. magritek.comipb.pt This technique is invaluable for connecting the piperidine ring to the azidopropyl chain by showing correlations between the piperidine protons and the carbons of the propyl group, and vice versa. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to study the preferred conformation of the molecule in solution. researchgate.netcore.ac.uk

Dynamic NMR for Conformational Studies

The piperidine ring can exist in different chair conformations, and the azidopropyl chain can also exhibit rotational freedom. researchgate.netbeilstein-journals.org Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide insights into these conformational dynamics. researchgate.netbeilstein-journals.orgnumberanalytics.com By analyzing changes in the NMR line shapes with temperature, it is possible to determine the energy barriers for processes like ring inversion of the piperidine moiety. beilstein-journals.orgnumberanalytics.com

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its functional groups. copbela.org

The most prominent and diagnostic band is the strong, sharp absorption due to the asymmetric stretching of the azide (–N₃) group, which typically appears around 2100 cm⁻¹. acs.org Other important vibrations include the C-H stretching of the piperidine and propyl groups (typically in the 2800-3000 cm⁻¹ region), C-H bending vibrations (around 1450 cm⁻¹), and C-N stretching vibrations (in the 1030–1230 cm⁻¹ range). libretexts.orguomustansiriyah.edu.iqlibretexts.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| Azide (–N₃) | Asymmetric stretch | ~2100 | Strong, Sharp | acs.org |

| C-H (alkane) | Stretch | 2800–3000 | Medium to Strong | uomustansiriyah.edu.iqlibretexts.org |

| C-H | Bend (Scissoring) | ~1450 | Medium | uomustansiriyah.edu.iq |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. raco.catnih.gov

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. acs.orgrsc.org The mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the mass of the entire molecule. nih.govacs.org

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Common fragmentation pathways for piperidine-containing compounds involve cleavage of the piperidine ring or the substituent chain. nih.gov For this compound, characteristic fragments would likely arise from the loss of the azide group (as N₂) and subsequent fragmentation of the propylpiperidine backbone.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical technique for the characterization of newly synthesized compounds, offering highly accurate mass measurements. This precision allows for the determination of a molecule's elemental composition, which is a crucial step in confirming its identity. Instruments such as Time-of-Flight (TOF) and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers are frequently employed to achieve the necessary resolution, often in the range of 100,000. nih.gov

| Ion Species | Calculated m/z | Observed m/z | Difference (ppm) |

|---|---|---|---|

| [C₈H₁₆N₄+H]⁺ | 169.1448 | 169.1451 | 1.8 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar and non-volatile compounds, making it ideal for the study of piperidine derivatives. beilstein-journals.orgnih.gov ESI allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the clear observation of the molecular ion.

When coupled with tandem mass spectrometry (MS/MS), ESI-MS becomes a powerful tool for structural elucidation. nih.gov In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" that reveals the molecule's connectivity. For piperidine-containing compounds, characteristic fragmentation patterns often involve the loss of side chains and specific cleavages of the piperidine ring. nih.gov The fragmentation of the azidopropyl group, such as the neutral loss of nitrogen gas (N₂) or the entire azido (B1232118) moiety, would also produce diagnostic peaks in the spectrum.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 169.1 | 141.1 | N₂ | Piperidine-propyl nitrene cation |

| 169.1 | 126.1 | HN₃ | Piperidinyl-propenyl cation |

| 169.1 | 84.1 | C₃H₅N₃ | Piperidinium (B107235) ion |

Integration of Spectroscopic Data for Comprehensive Structural Assignment

While individual spectroscopic techniques provide valuable pieces of the puzzle, a definitive structural assignment requires the integration of data from multiple analytical methods. The combination of HRMS and ESI-MS/MS is a cornerstone of this process in modern chemical analysis. nih.govnih.gov

The analytical workflow begins with HRMS, which provides the high-accuracy mass of the molecular ion, thereby confirming the elemental formula (C₈H₁₆N₄ for this compound). This step is crucial for ruling out isobaric interferences—other compounds that have the same nominal mass but different elemental compositions.

Following this, ESI-MS/MS analysis provides data on the molecule's structure. The fragmentation pattern, as illustrated in Table 2, acts as a roadmap to the compound's architecture. For instance, the observation of a fragment corresponding to the piperidinium ion (m/z 84.1) confirms the presence of the piperidine ring, while the neutral loss of N₂ is characteristic of the azide group. This information confirms that the elemental components identified by HRMS are connected in the proposed manner.

For a complete and unambiguous structural elucidation, this mass spectrometry data is typically correlated with data from Nuclear Magnetic Resonance (NMR) spectroscopy. beilstein-journals.orgresearchgate.net While MS techniques define the mass and fragmentation, ¹H and ¹³C NMR spectra reveal the chemical environment and connectivity of each atom, allowing for the definitive assignment of the structure and differentiation between isomers. This integrated approach ensures the unequivocal characterization of the target compound, this compound.

Computational Chemistry and Theoretical Investigations of 1 3 Azidopropyl Piperidine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. q-chem.com DFT has become a leading method due to its balance of computational cost and accuracy in accounting for electron correlation. q-chem.com

Optimization of Molecular Geometries and Electronic Structure

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. researchgate.net This process systematically adjusts atomic positions to find the lowest energy structure on the potential energy surface. researchgate.net For 1-(3-azidopropyl)piperidine, methods like DFT with a functional such as B3LYP and a basis set like 6-311G++(d,p) are commonly used to calculate the equilibrium geometry. echemcom.com

This optimization provides key data on bond lengths, bond angles, and dihedral angles. From the optimized structure, various electronic properties can be calculated. These include the molecular electrostatic potential (MEP), which identifies regions of positive and negative charge, and the analysis of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.

Table 1: Illustrative Data from Geometry Optimization of this compound This table presents the type of data obtained from a typical DFT geometry optimization. Actual values would be generated from specific calculations.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | N(piperidine)-C(propyl) | ~1.47 Å |

| Bond Length | C(propyl)-N(azide) | ~1.46 Å |

| Bond Length | N(azide)-N(central) | ~1.25 Å |

| Bond Length | N(central)-N(terminal) | ~1.15 Å |

| Bond Angle | C-N-C (piperidine) | ~112° |

| Dihedral Angle | N(pip)-C(p)-C(p)-C(p) | ~180° (anti) or ~60° (gauche) |

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for validation. mdpi.com DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict NMR chemical shifts (¹H and ¹³C) with reasonable accuracy. mdpi.commdpi.com These predictions are invaluable for assigning signals in experimental spectra and confirming molecular structure. mdpi.comlibretexts.org

For this compound hydrochloride, experimental NMR data has been reported and serves as a crucial benchmark for validating computational models.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for this compound Hydrochloride This data provides a basis for comparison with computationally predicted spectroscopic parameters.

| Nucleus | Assignment | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹³C NMR | prop-1,3C | 62.10 |

| ¹³C NMR | pip-2,6C | 59.92 |

| ¹³C NMR | pip-4C | 20.84 |

| ¹³C NMR | pip-3,5C | 20.79 |

| ¹³C NMR | prop-2C | 13.78 |

| ¹H NMR | NH (piperidine) | 10.92 (broad singlet) |

| ¹H NMR | prop-1,3H | 4.13 (triplet) |

| ¹H NMR | prop-2H | 3.48 (triplet) |

| ¹H NMR | pip-3,5H, pip-4H | 1.88-1.67 (multiplet) |

Reaction Mechanism Studies and Transition State Analysis

The azido (B1232118) group in this compound is a versatile functional group capable of undergoing several important chemical transformations, such as 1,3-dipolar cycloadditions (e.g., "click" chemistry) and the Staudinger reaction. dalalinstitute.comescholarship.org Computational chemistry is essential for elucidating the detailed mechanisms of these reactions. dalalinstitute.commasterorganicchemistry.comsapub.orgprepmed.in

By mapping the potential energy surface of a reaction, chemists can identify intermediates and, crucially, locate the transition state (TS)—the highest energy point along the reaction coordinate. sapub.orgprepmed.in The energy of this transition state determines the activation energy and thus the rate of the reaction. For instance, in the Staudinger-aza-Wittig reaction of substrates like 2-(3-azidopropyl)-1,3-diones, which are structurally similar to the title compound's reactive moiety, DFT calculations have been used to model the free energy profile and analyze the structures of key transition states to understand stereoselectivity. escholarship.orguq.edu.au Such analyses for this compound would provide insights into its reactivity, helping to predict reaction outcomes and optimize conditions for desired products. uq.edu.au

Conformational Analysis and Molecular Dynamics Simulations

This compound possesses significant conformational flexibility due to the piperidine (B6355638) ring, which can adopt chair, boat, and twist-boat conformations, and the rotatable bonds of the azidopropyl chain. nih.gov Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.govwhiterose.ac.ukresearchgate.net These studies can be performed using molecular mechanics force fields or more accurate quantum mechanical methods. cresset-group.com

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. cresset-group.com By simulating the motion of atoms in a virtual environment (e.g., solvated in water), MD can reveal how the molecule explores different conformations, its flexibility, and its interactions with the solvent. cresset-group.com Analysis of MD trajectories can provide information on stable conformational states and the dynamic properties of different parts of the molecule, which is critical for understanding its behavior in biological systems. researchgate.netcresset-group.com

Ligand-Protein Interaction Modeling in Rational Design

The piperidine scaffold is a common feature in many biologically active molecules and approved drugs. researchgate.net this compound can serve as a valuable building block in rational drug design, where the azide (B81097) group acts as a handle for "click" chemistry to link the piperidine moiety to other pharmacophores or biomolecules. ulisboa.ptuq.edu.au

Computational modeling, particularly molecular docking, is a cornerstone of this process. bonvinlab.orgresearchgate.netbv-brc.org Docking algorithms predict the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. researchgate.netbv-brc.org This in silico screening helps to identify potential drug candidates and provides a structural basis for their activity, guiding the design of new derivatives with improved potency and selectivity. bv-brc.org

Table 3: Illustrative Output from a Molecular Docking Study This table shows representative data generated from a docking simulation of a ligand like this compound into a protein active site.

| Parameter | Description | Example Value |

|---|---|---|

| Binding Affinity | Predicted free energy of binding (lower is better). | -8.5 kcal/mol |

| Hydrogen Bonds | Key H-bond interactions with protein residues. | ASP129, GLU210 |

| Hydrophobic Interactions | Key non-polar interactions with protein residues. | LEU83, VAL111, ILE175 |

| Predicted Inhibition Constant (Ki) | Calculated concentration for 50% inhibition. | 150 nM |

Quantitative Structure-Activity Relationship (QSAR) in Scaffold Design

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in drug discovery used to correlate the chemical structure of a series of compounds with their biological activity. nih.govthesciencein.org For a set of derivatives based on the this compound scaffold, a QSAR model can be developed. researchgate.netthesciencein.org

The process involves calculating a range of molecular descriptors for each compound, which quantify various physicochemical properties (e.g., steric, electronic, hydrophobic). These descriptors are then used to build a mathematical model, often through multiple linear regression, that links them to the measured biological activity (e.g., IC₅₀). The resulting QSAR equation can predict the activity of new, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts toward molecules with the highest potential. nih.gov This approach is fundamental to modern scaffold-based drug design. researchgate.netnih.govthesciencein.org

Future Research Perspectives and Directions

Innovations in Catalytic Transformations

The azide (B81097) and piperidine (B6355638) moieties of 1-(3-azidopropyl)piperidine offer fertile ground for the development and application of innovative catalytic transformations. The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products. chemistryviews.orgajchem-a.comresearchgate.netnih.gov Consequently, catalytic methods that can selectively functionalize this saturated heterocycle are of paramount importance.

Future research is likely to focus on the development of novel catalysts for the site-selective C-H amination of the piperidine ring. chemistryviews.org While methods for α-functionalization are relatively established, the selective functionalization of the β and γ positions remains a significant challenge. nih.gov The development of catalysts, potentially based on inexpensive metals like iron, could provide a practical means for introducing new functional groups at these positions, thereby expanding the accessible chemical space for drug discovery. chemistryviews.org

Furthermore, the azide group is a versatile handle for a variety of catalytic reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prime example. nih.govrsc.org Future innovations may involve the development of novel copper catalysts that offer improved reaction kinetics, broader substrate scope, and enhanced regioselectivity. nih.govrsc.org Beyond copper, the exploration of other transition metals, such as ruthenium, for catalyzing azide-alkyne cycloadditions could lead to complementary reactivity and the synthesis of different triazole isomers. rsc.org Additionally, piperidine itself can act as an organocatalyst in certain reactions, such as the [3+2] cycloaddition of α,β-unsaturated ketones with azides, a role that warrants further investigation to understand its mechanistic intricacies and expand its synthetic utility. rsc.orgrsc.org

Advancements in Automated Synthesis and Library Generation

The increasing demand for large and diverse compound libraries for high-throughput screening in drug discovery has spurred significant advancements in automated synthesis. nih.govmdpi.com The properties of this compound make it an ideal building block for the automated generation of compound libraries.

Automated synthesis platforms can be employed to efficiently perform reactions such as the CuAAC, enabling the rapid parallel synthesis of a multitude of 1,2,3-triazole derivatives from a single azide precursor like this compound and a library of alkynes. nih.govsynplechem.com The use of solid-phase supported catalysts can further streamline these processes by simplifying purification. nih.gov Future research will likely focus on refining these automated protocols to accommodate a wider range of reaction conditions and to enable the sequential synthesis of more complex molecules without the need for intermediate purification steps. synplechem.com

The development of capsule-based automated synthesis, where all necessary reagents are pre-packaged, offers a user-friendly and reproducible method for generating libraries of organic azides and their subsequent triazole products. synplechem.com This approach not only accelerates the synthesis process but also enhances safety by minimizing handling of potentially hazardous reagents. synplechem.com The integration of this compound into such automated workflows could significantly expedite the discovery of new bioactive compounds. nih.govmdpi.comresearchgate.net

Integration into Advanced Functional Material Development

The unique chemical properties of this compound also position it as a valuable component in the development of advanced functional materials. The azide group's ability to participate in "click" chemistry provides a highly efficient and orthogonal method for cross-linking polymers and functionalizing surfaces. acs.orgacs.org

Future research could explore the incorporation of this compound into polyurethane backbones to create tunable elastomers. acs.org By controlling the cross-linking density through the azide-alkyne reaction, the mechanical properties of the resulting materials, such as Young's modulus and strain at break, can be precisely modulated. acs.org Such materials could find applications in biomedical devices due to their potential for good biocompatibility and stability. acs.org

Furthermore, the piperidine moiety can impart specific properties to materials, such as altered hydrophilicity or the ability to interact with biological targets. The development of azido-functionalized polymers incorporating the piperidine scaffold could lead to new materials for drug delivery, tissue engineering, and biosensing applications.

Exploration of Novel Chemical Reactivities and Methodologies

While the azide group is well-known for its participation in cycloaddition reactions, it possesses a rich and varied reactivity that remains to be fully explored in the context of the this compound framework. mdpi.com For instance, the thermal or photochemical decomposition of azides to generate highly reactive nitrenes can be harnessed for C-H insertion or amination reactions. mdpi.com Investigating the intramolecular reactions of the nitrene generated from this compound could lead to the synthesis of novel fused heterocyclic systems.

The Staudinger reaction, which involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide, is another powerful transformation that can be exploited. mdpi.com The subsequent aza-Wittig reaction of the resulting iminophosphorane with carbonyl compounds offers a pathway to a diverse range of nitrogen-containing molecules. mdpi.comuq.edu.au Exploring the catalytic asymmetric versions of the Staudinger-aza-Wittig reaction with substrates derived from this compound could provide enantioselective routes to chiral heterocyclic amines. uq.edu.au

Moreover, new methodologies for the synthesis of piperidine derivatives are continuously being developed, including radical cyclizations and multicomponent reactions. ajchem-a.commdpi.commdpi.com Applying these novel synthetic strategies to precursors of this compound could lead to more efficient and versatile routes to this important building block and its analogues. A recently developed modular approach combining biocatalytic C-H oxidation with radical cross-coupling for piperidine synthesis could be adapted to create novel derivatives of this compound, further expanding its utility in medicinal chemistry. news-medical.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.